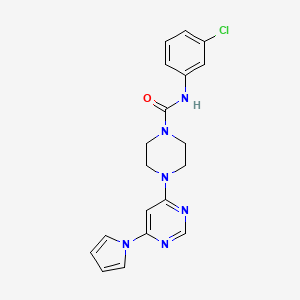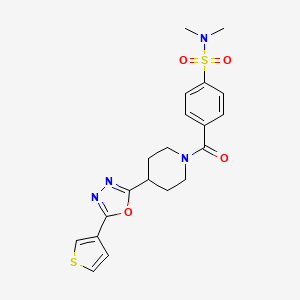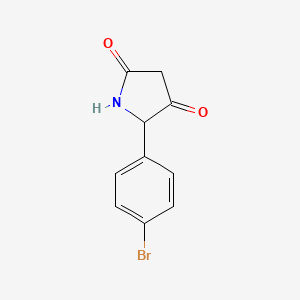
5-(4-Bromophenyl)pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)pyrrolidine-2,4-dione is a chemical compound with a molecular weight of 254.08 . It is a powder in physical form . The IUPAC name for this compound is 5-(3-bromophenyl)-1H-pyrrole-2,4-diol .
Synthesis Analysis
Pyrrolidine derivatives, including pyrrolidine-2,5-diones, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes .Physical And Chemical Properties Analysis
5-(4-Bromophenyl)pyrrolidine-2,4-dione is a powder in physical form . It has a molecular weight of 254.08 .Wissenschaftliche Forschungsanwendungen
Inhibition of Glycolic Acid Oxidase
5-(4-Bromophenyl)pyrrolidine-2,4-dione derivatives have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic substituents, exhibit potent, competitive inhibition of porcine liver GAO in vitro. Such inhibition could have implications for reducing urinary oxalate levels, as demonstrated in chronic oral administration studies on rats, suggesting potential therapeutic applications for conditions like hyperoxaluria (Rooney et al., 1983).
Corrosion Inhibition
1-(4-Bromophenyl)pyrrolidine-2,5-dione derivatives have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid media. These derivatives exhibit increased inhibition efficiency with concentration and demonstrate a chemisorption process as the primary mechanism of action on the steel surface. Such properties highlight their potential in industrial applications to protect metal surfaces from corrosive environments (Zarrouk et al., 2015).
Photoluminescent Materials
Conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized, showing strong photoluminescence. These materials offer potential applications in electronics due to their photochemical stability, good solubility, processability into thin films, and strong photoluminescence properties. The properties of these polymers make them suitable for use in optoelectronic devices (Beyerlein & Tieke, 2000).
Organic Synthesis and Medicinal Chemistry
The conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation has been explored, revealing insights into the properties of pyrrolidine-2,5-diones and maleimides. This knowledge contributes to organic synthesis and medicinal chemistry, offering a basis for developing novel organic substances and drugs (Yan et al., 2018).
Wirkmechanismus
Safety and Hazards
The safety information for this compound includes pictograms GHS07, signal word warning, and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-3-1-6(2-4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZMFIIDPGKWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(NC1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)pyrrolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961695.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2961697.png)
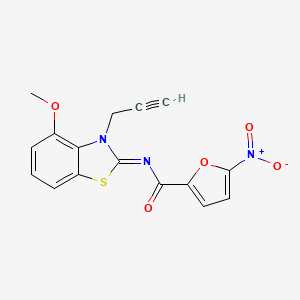

![N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2961700.png)
![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2961702.png)
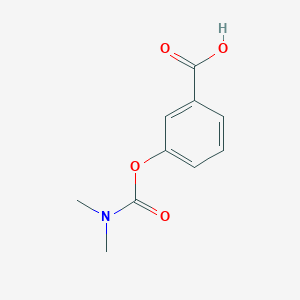
![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2961705.png)
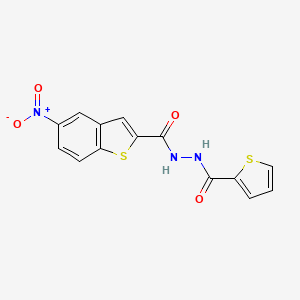

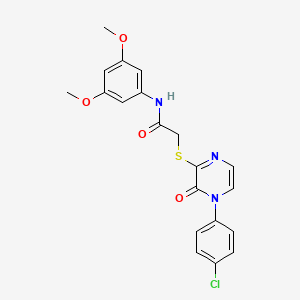
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2961712.png)
